3-(2-Propynyloxy)azetidine trifluoroacetate
Overview
Description
3-(2-Propynyloxy)azetidine trifluoroacetate is a chemical compound with the molecular formula C8H10F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a propynyloxy group and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(2-Propynyloxy)azetidine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
3-(2-Propynyloxy)azetidine trifluoroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Propynyloxy)azetidine trifluoroacetate involves its interaction with molecular targets through its functional groups. The propynyloxy group can participate in various chemical reactions, while the azetidine ring provides a rigid framework that can influence the compound’s reactivity and interactions. The trifluoroacetate moiety can enhance the compound’s stability and solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the propynyloxy and trifluoroacetate groups.
3-(2-Propynyloxy)azetidine: Similar but without the trifluoroacetate moiety.
Uniqueness
3-(2-Propynyloxy)azetidine trifluoroacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetate group enhances its stability and solubility, making it more versatile for various applications compared to its analogs .
Properties
IUPAC Name |
3-prop-2-ynoxyazetidine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPFUHOFCRKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CNC1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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